molecular formula C13H24O3 B12922450 3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate CAS No. 5451-22-9

3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate

Cat. No.: B12922450
CAS No.: 5451-22-9
M. Wt: 228.33 g/mol
InChI Key: PZTLYOMFJTUMSV-UHFFFAOYSA-N
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Description

3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate is a chemical compound with the molecular formula C12H20O3 It is known for its unique structure, which includes a tetrahydrofuran ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate typically involves the esterification of 3-(Tetrahydrofuran-2-yl)propanol with 2-ethylbutanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers, depending on the nucleophile used.

Scientific Research Applications

3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The tetrahydrofuran ring may also interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Tetrahydrofuran-2-yl)propyl acetate
  • 3-(Tetrahydrofuran-2-yl)propyl butanoate
  • 3-(Tetrahydrofuran-2-yl)propyl hexanoate

Uniqueness

3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate is unique due to its specific ester and tetrahydrofuran ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds.

Properties

CAS No.

5451-22-9

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

3-(oxolan-2-yl)propyl 2-ethylbutanoate

InChI

InChI=1S/C13H24O3/c1-3-11(4-2)13(14)16-10-6-8-12-7-5-9-15-12/h11-12H,3-10H2,1-2H3

InChI Key

PZTLYOMFJTUMSV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OCCCC1CCCO1

Origin of Product

United States

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